molecular formula C14H15FN4O2 B2667562 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide CAS No. 1409936-43-1

2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide

Cat. No. B2667562
CAS RN: 1409936-43-1
M. Wt: 290.298
InChI Key: ZWUSNVBYATYBCY-UHFFFAOYSA-N
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Description

2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. This compound is synthesized using a specific method that allows for its use in a variety of scientific applications.

Mechanism of Action

The mechanism of action of 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases, which prevents the transfer of phosphate groups from ATP to target proteins. This, in turn, inhibits the activity of protein kinases and can lead to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide are still being studied. However, it has been shown to inhibit the activity of certain protein kinases, which can have downstream effects on various cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide in lab experiments include its ability to selectively inhibit the activity of certain protein kinases. This can be useful in the development of new drugs for the treatment of various diseases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for research on 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide. One direction is to further study its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential as a therapeutic agent for the treatment of various diseases. Additionally, research can be conducted to develop new derivatives of this compound that may have improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide is achieved through a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 4-cyanopyridine with 2-fluoropyridine in the presence of a base. This results in the formation of 2-fluoro-4-cyanopyridine. The second step involves the reaction of 2-fluoro-4-cyanopyridine with oxan-4-ylhydrazine in the presence of a base. This results in the formation of 2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide.

Scientific Research Applications

2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide has been used in various scientific research applications. One such application is in the study of protein kinases. This compound has been shown to inhibit the activity of certain protein kinases, which can help in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2/c15-12-7-10(1-4-16-12)14(20)17-13-8-11(18-19-13)9-2-5-21-6-3-9/h1,4,7-9H,2-3,5-6H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWUSNVBYATYBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=NN2)NC(=O)C3=CC(=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide

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